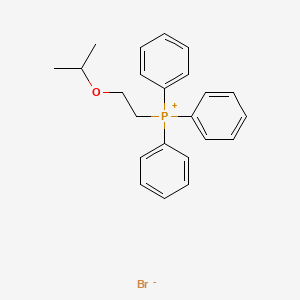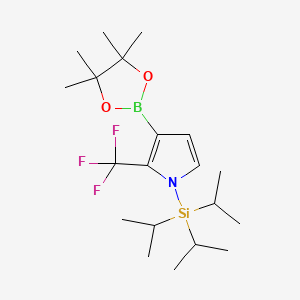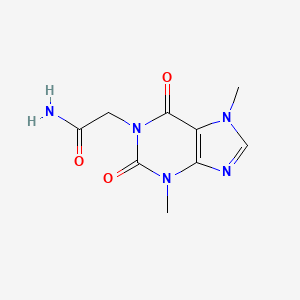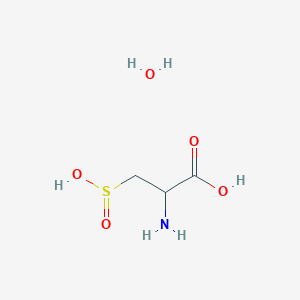
(2-Isopropoxyethyl)triphenylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Isopropoxyethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C23H26BrOP. It is a quaternary phosphonium salt, which is often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxyethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as 2-bromoethyl isopropyl ether. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
Ph3P+BrCH2CH2OCH(CH3)2→Ph3P+CH2CH2OCH(CH3)2Br−
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
(2-Isopropoxyethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), which facilitate deprotonation and subsequent reactions. Solvents such as THF, dichloromethane (DCM), and acetonitrile are frequently used.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in substitution reactions, the product will be a new phosphonium salt with the substituted nucleophile.
科学研究应用
(2-Isopropoxyethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including Wittig reagents for olefination reactions.
Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of (2-Isopropoxyethyl)triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize negative charges, making it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved are specific to the reactions it participates in, often involving the formation of carbon-phosphorus bonds.
相似化合物的比较
Similar Compounds
- (2-Hydroxyethyl)triphenylphosphonium bromide
- Isopropyltriphenylphosphonium bromide
- (2-Methoxyethyl)triphenylphosphonium bromide
Uniqueness
(2-Isopropoxyethyl)triphenylphosphonium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and stability compared to other phosphonium salts. Its isopropoxyethyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions, making it a valuable reagent in specialized synthetic applications.
属性
CAS 编号 |
101610-48-4 |
|---|---|
分子式 |
C23H26BrOP |
分子量 |
429.3 g/mol |
IUPAC 名称 |
triphenyl(2-propan-2-yloxyethyl)phosphanium;bromide |
InChI |
InChI=1S/C23H26OP.BrH/c1-20(2)24-18-19-25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
ADEGQHLPEQVJJK-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)








![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
